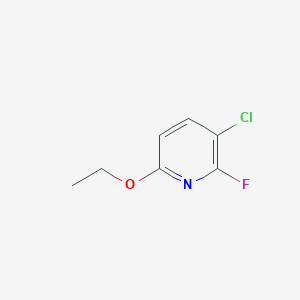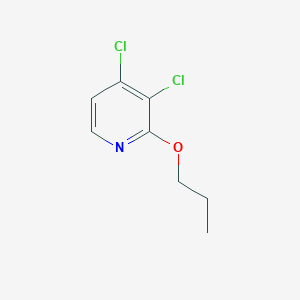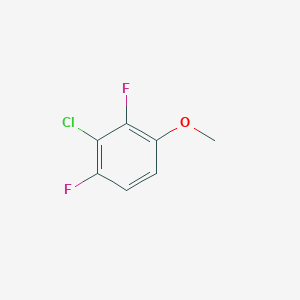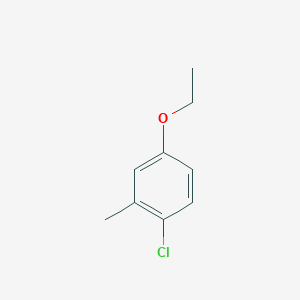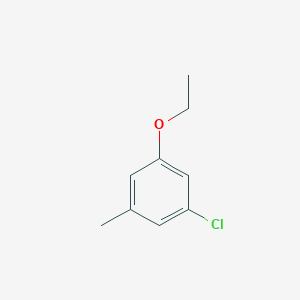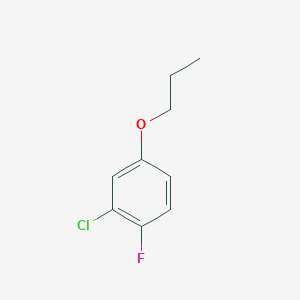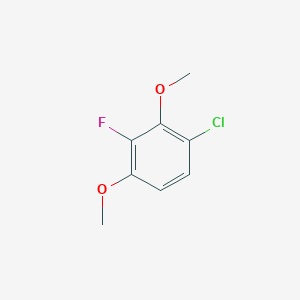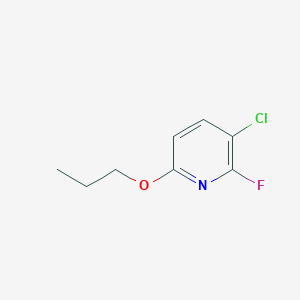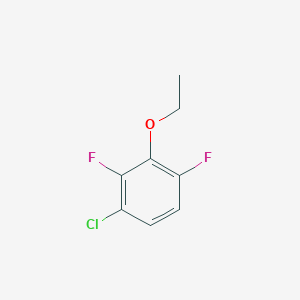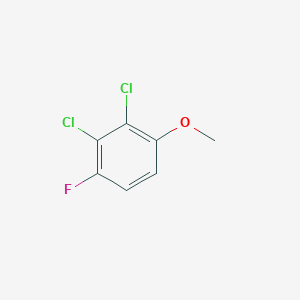
2,3-Dichloro-1-fluoro-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-1-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5Cl2FO. It is characterized by the presence of two chlorine atoms, one fluorine atom, and one methoxy group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-fluoro-4-methoxybenzene, followed by further chlorination to introduce the second chlorine atom at the desired position . The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3-Dichloro-1-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, iodine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate the substitution of halogen atoms.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include methoxylated or aminated derivatives, depending on the nucleophile used.
科学研究应用
2,3-Dichloro-1-fluoro-4-methoxybenzene has several applications in scientific research:
作用机制
The mechanism of action of 2,3-Dichloro-1-fluoro-4-methoxybenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity towards nucleophiles, facilitating the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
2,4-Dichloro-1-fluoro-4-methoxybenzene: Similar structure but with different positions of chlorine atoms.
2,3-Dichloro-1-fluoro-4-methoxybenzene: Another isomer with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, and methoxy groups on the benzene ring makes it a valuable intermediate in organic synthesis and research .
属性
IUPAC Name |
2,3-dichloro-1-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMCJUYPRGWRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
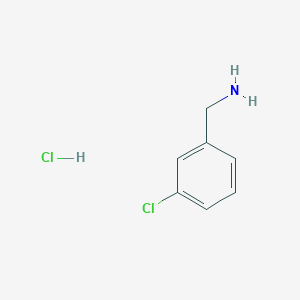
![1-Chloro-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8029361.png)
